N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-fluorobenzamide
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Overview
Description
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-fluorobenzamide is an organic compound with the molecular formula C26H21FN2O3S.
Preparation Methods
The synthesis of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-fluorobenzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of aryl halides with aryl boronic acids. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group can lead to the formation of benzaldehyde or benzoic acid, while reduction can yield benzyl alcohol.
Scientific Research Applications
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors. This compound may serve as a lead compound for the development of new drugs.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: It is used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . This inhibition can lead to various biological effects, such as the suppression of inflammation or the inhibition of cancer cell growth. The specific pathways involved depend on the molecular targets and the biological context.
Comparison with Similar Compounds
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-fluorobenzamide can be compared with other similar compounds, such as:
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-nitrobenzamide: This compound has a similar structure but contains a nitro group instead of a fluorine atom. The presence of the nitro group can significantly alter the compound’s chemical and biological properties.
N-benzyl-4-sulfamoyl-benzamide: This compound lacks the fluorine atom and has different pharmacological properties. It is used as a reference compound in various studies to compare the effects of different substituents on the benzamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C26H21FN2O3S |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-[4-[benzyl(phenyl)sulfamoyl]phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C26H21FN2O3S/c27-25-14-8-7-13-24(25)26(30)28-21-15-17-23(18-16-21)33(31,32)29(22-11-5-2-6-12-22)19-20-9-3-1-4-10-20/h1-18H,19H2,(H,28,30) |
InChI Key |
HIXCWVJJKPBFHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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